molecular formula C24H28N4O3S B6478544 N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1327577-01-4

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No. B6478544
CAS RN: 1327577-01-4
M. Wt: 452.6 g/mol
InChI Key: CPTYYLKZZURVRV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 22 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains several ring systems, including one five-membered ring, two six-membered rings, two nine-membered rings, one ten-membered ring, and one eleven-membered ring .

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on its intended use, which is not specified .

Future Directions

The future directions for research on this compound would depend on its intended use. Potential areas of interest could include exploring its synthesis, investigating its reactivity, or studying its potential applications .

properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c29-21-2-1-18-11-20(12-19-5-9-28(21)22(18)19)26-24(31)23(30)25-13-16-3-7-27(8-4-16)14-17-6-10-32-15-17/h6,10-12,15-16H,1-5,7-9,13-14H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTYYLKZZURVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)CC5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

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